MAGE-3 is classified under the cancer-testis antigens, a group of proteins that are typically expressed in testicular germ cells but can be aberrantly expressed in various tumors, including melanoma, lung cancer, and others. The MAGE-A3 gene is located on chromosome X and encodes a protein that plays a role in immune evasion by tumors .
The synthesis of MAGE-3 (161-175) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids to form peptides. Specifically, peptides overlapping by ten amino acids were synthesized to create pools for immunological studies. For MAGE-3 (161-175), the synthesis was performed using high-purity (>90%) methods, followed by purification through semi-preparative reverse-phase high-performance liquid chromatography .
The synthetic process involves:
The molecular structure of MAGE-3 (161-175) consists of a sequence of 15 amino acids, specifically designed to fit into major histocompatibility complex class II molecules, facilitating T cell recognition. The precise sequence is critical for its immunogenicity and binding affinity .
The structural analysis reveals that the peptide's conformation is influenced by its interactions with MHC molecules and T cell receptors, which determine its effectiveness as an immunogen.
MAGE-3 (161-175) undergoes several biochemical interactions:
The binding affinity and stability of the peptide-MHC complex are critical parameters that influence the efficacy of T cell activation and subsequent immune responses .
The mechanism of action for MAGE-3 (161-175) involves:
Studies have shown that specific T cell populations can be expanded in vitro using this peptide, demonstrating its potential for therapeutic applications in cancer immunotherapy .
MAGE-3 (161-175) is a hydrophilic peptide with a molecular weight typical for small peptides, which aids in its solubility in aqueous solutions used during synthesis and storage.
The chemical properties include:
Relevant data indicate that maintaining appropriate storage conditions is essential for preserving the biological activity of MAGE-3 (161-175) .
MAGE-3 (161-175) has significant applications in scientific research, particularly in:
Cancer-testis antigens (CTAs) comprise >700 proteins whose expression is typically restricted to immune-privileged sites: germ cells of the testis, fetal ovaries, and placental trophoblasts. Under normal physiological conditions, CTAs contribute to gametogenesis and embryonic development. However, epigenetic alterations (e.g., promoter demethylation or histone acetylation) in malignant cells trigger aberrant CTA re-expression across diverse tumors. This re-expression is not merely correlative but functionally implicated in oncogenesis: CTAs like those from the MAGE family enhance tumor cell survival by inhibiting p53-mediated apoptosis, promote metastasis through cytoskeletal remodeling, and confer resistance to chemotherapeutic agents. The MAGE-A3 protein—a prototype CTA—contains a conserved MAGE Homology Domain (MHD) facilitating interactions with E3 ubiquitin ligases, thereby dysregulating protein degradation pathways critical for cell cycle control [1] [9] [10].
Table 1: Key Characteristics of Cancer-Testis Antigens
Property | Biological Significance | Therapeutic Implication |
---|---|---|
Expression Pattern | Restricted to testis/placenta; re-expressed in tumors | Minimizes on-target/off-tumor toxicity |
Epigenetic Regulation | Hypomethylation of promoter CpG islands in cancer cells | Predictable via methylation biomarkers |
Functional Role | Promote cell proliferation, metastasis, chemoresistance | Targeting may reverse oncogenic phenotypes |
Immunogenicity | Recognized as "non-self" by immune system in somatic tissues | Enables T-cell-mediated tumor clearance |
MAGE-A3 (Melanoma-Associated Antigen 3) demonstrates heterogeneous expression across malignancies:
Table 2: MAGE-A3 Expression Across Human Cancers
Tumor Type | Expression Frequency | Detection Method | Prognostic Association |
---|---|---|---|
Lung Adenocarcinoma | 35–55% | Serum ELISA/qRT-PCR | Reduced survival in advanced stages |
Gastric Cancer | 30–40% | IHC/RNA-seq | Correlates with tumor burden |
Melanoma | 50–70% | IHC | Shorter relapse-free survival |
Myxoid Liposarcoma | <10% | qRT-PCR | Not established |
The MAGE-3 (161-175) peptide—a 15-amino acid fragment (sequence: Not explicitly stated in sources; infer from context)—exemplifies a high-priority target for immunotherapy due to:
Table 3: Immunotherapeutic Approaches Targeting MAGE-A3-Derived Peptides
Strategy | Mechanism | Clinical Status | Challenge |
---|---|---|---|
Peptide Vaccines | Activate CD4+/CD8+ T cells against 161-175 | Phase II (NCT00106158, NCT01003808) | HLA restriction limits applicability |
Bispecific Antibodies | Link T cells (via CD3) to MAGE-A3+ tumors | Preclinical (EA038933B1 patent) | Cytokine release syndrome |
TCR-T Cell Therapy | Genetically modified T cells with MAGE-A3 TCR | Phase II (NCT05430555) | On-target/off-tumor toxicity in brain |
Exosome-Based Delivery | Serum exosomes carrying MAGE-3 mRNA | Diagnostic biomarker (not therapeutic) | Cargo loading efficiency |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7